molecular formula C9H14O3 B596148 Methyl 4-cyclobutyl-3-oxobutanoate CAS No. 1313546-69-8

Methyl 4-cyclobutyl-3-oxobutanoate

Cat. No.: B596148
CAS No.: 1313546-69-8
M. Wt: 170.208
InChI Key: KOHDHMXIIBOKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-cyclobutyl-3-oxobutanoate (CAS: 885280-12-6) is a methyl ester characterized by a cyclobutyl substituent at position 4 and a ketone group at position 3 of the butanoate backbone. Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.23 g/mol . The compound is stored at 2–8°C to maintain stability, likely due to the reactivity of the ketone and strained cyclobutyl ring. It serves as a critical intermediate in pharmaceutical synthesis, notably in the production of Boceprevir, a protease inhibitor for hepatitis C virus treatment .

Properties

CAS No.

1313546-69-8

Molecular Formula

C9H14O3

Molecular Weight

170.208

IUPAC Name

methyl 4-cyclobutyl-3-oxobutanoate

InChI

InChI=1S/C9H14O3/c1-12-9(11)6-8(10)5-7-3-2-4-7/h7H,2-6H2,1H3

InChI Key

KOHDHMXIIBOKIP-UHFFFAOYSA-N

SMILES

COC(=O)CC(=O)CC1CCC1

Synonyms

Cyclobutanebutanoic acid, b-oxo-, Methyl ester

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclobutanebutanoic acid, beta-oxo-, methyl ester typically involves the esterification of cyclobutanebutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-cyclobutyl-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-cyclobutyl-3-oxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutanebutanoic acid, beta-oxo-, methyl ester involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • In contrast, the benzoylamino group introduces aromaticity and hydrogen-bonding capacity, enabling diverse reactivity in heterocycle synthesis .

Physical and Chemical Properties

  • Cyclobutyl Strain: The strained cyclobutyl ring increases reactivity, favoring ring-opening or cycloaddition reactions compared to unstrained analogs like methyl 4-methoxy-3-oxobutanoate.
  • Volatility : Methyl esters (e.g., methyl salicylate) generally exhibit lower boiling points than ethyl esters due to reduced molecular weight .

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